4-Alkoxy Chain Length: Propoxy vs. Ethoxy Lipophilicity and Target Engagement Differentiation
The target compound's 4-propoxy substituent (three-carbon chain) confers a computed XLogP3-AA of 3.1, compared with a predicted value of approximately 2.6–2.7 for the 4-ethoxy analog (CAS 1209185-44-3, computed from C₁₆H₁₈FN₃O₂) [1]. This ΔLogP of ~0.4–0.5 units represents a measurable increase in lipophilicity that can influence membrane permeability and non-specific protein binding. The 4-ethoxy analog has been experimentally characterized as an HPGDS inhibitor with IC₅₀ of 26 nM in a recombinant enzyme assay [2]; the propoxy extension may alter potency at this or related targets through enhanced hydrophobic contacts in the alkoxy-binding pocket, although direct comparative assay data for the target compound are not publicly available . The 4-benzyloxy analog introduces substantially larger steric volume and aromatic character, representing a distinct SAR branch.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 4-Ethoxy analog (CAS 1209185-44-3): XLogP3-AA ~2.6–2.7 (estimated from structure); 4-Benzyloxy analog: XLogP3-AA >3.5 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 vs. ethoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
The propoxy chain provides a distinct lipophilicity window that may optimize membrane partitioning for intracellular target engagement relative to the ethoxy analog, while avoiding the excessive bulk and π-stacking potential of the benzyloxy derivative.
- [1] PubChem. (2025). Computed Properties for CID 45529496. XLogP3-AA = 3.1. View Source
- [2] BindingDB. Entry BDBM50084155 (ChEMBL3425953): IC₅₀ = 26 nM, inhibition of human HPGDS expressed in E. coli using MCBL and glutathione, 30 min incubation. View Source
